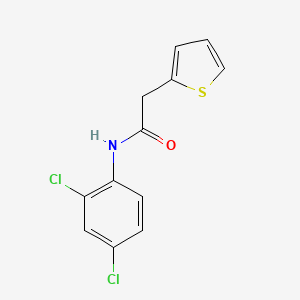

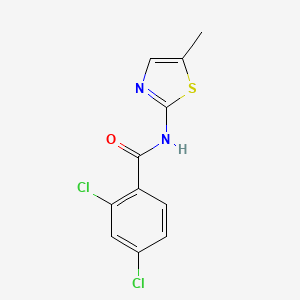

N-(2,4-dichlorophenyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorophenyl)-2-(2-thienyl)acetamide, commonly known as Diclazuril, is a chemical compound that belongs to the benzene and thiophene family. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent for the prevention and treatment of coccidiosis in poultry, rabbits, and other animals.

Mecanismo De Acción

Diclazuril works by inhibiting the development of Eimeria oocysts, which are the infective stage of the parasite. It does so by interfering with the metabolism of the parasite, specifically by inhibiting the mitochondrial respiratory chain. This leads to a decrease in the ATP production, which is essential for the survival and replication of the parasite.

Biochemical and Physiological Effects:

Diclazuril has been shown to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body, including the liver, kidney, and muscle tissues. It is metabolized in the liver and excreted in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diclazuril is a highly effective and safe antiprotozoal agent that can be used in laboratory experiments to study the pathogenesis of coccidiosis and to evaluate the efficacy of new drugs against Eimeria parasites. However, it is important to note that Diclazuril is not effective against all species of Eimeria and may not be suitable for all types of coccidiosis.

Direcciones Futuras

There are several areas of research that could be pursued in the future to further understand the mechanism of action of Diclazuril and to improve its efficacy and safety. Some of these include:

1. Development of new formulations of Diclazuril that can improve its bioavailability and reduce the frequency of administration.

2. Investigation of the molecular targets of Diclazuril in Eimeria parasites to identify new drug targets.

3. Evaluation of the efficacy of Diclazuril in combination with other drugs for the treatment of coccidiosis.

4. Study of the impact of Diclazuril on the gut microbiota of animals and its potential role in the development of antibiotic resistance.

5. Investigation of the potential use of Diclazuril as an antiprotozoal agent in humans for the treatment of parasitic infections.

In conclusion, Diclazuril is a highly effective and safe antiprotozoal agent that has been widely used in veterinary medicine for the prevention and treatment of coccidiosis in animals. Its mechanism of action involves inhibition of the mitochondrial respiratory chain of Eimeria parasites, leading to a decrease in ATP production. While Diclazuril has several advantages for laboratory experiments, there are also limitations to its use. Future research should focus on improving its efficacy and safety, identifying new drug targets, and exploring its potential use in humans.

Métodos De Síntesis

Diclazuril can be synthesized by reacting 2,4-dichlorophenylacetonitrile with 2-thiophenemethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Diclazuril as the final product, which is then purified by recrystallization.

Aplicaciones Científicas De Investigación

Diclazuril has been extensively studied for its antiprotozoal activity against various species of Eimeria, a genus of intracellular parasites that cause coccidiosis in animals. It has been shown to be highly effective in preventing and treating coccidiosis in poultry and rabbits, with minimal side effects.

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETRTGOWBGHGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)

![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)

![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)

![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)

![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)